molecular formula C7H8IN3S B1302193 4-(4-Iodophenyl)-3-thiosemicarbazide CAS No. 41401-36-9

4-(4-Iodophenyl)-3-thiosemicarbazide

Cat. No.: B1302193
CAS No.: 41401-36-9
M. Wt: 293.13 g/mol
InChI Key: CCSJNFXUPWXVKI-UHFFFAOYSA-N
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Description

4-(4-Iodophenyl)-3-thiosemicarbazide is an organic compound that features an iodophenyl group attached to a thiosemicarbazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Iodophenyl)-3-thiosemicarbazide typically involves the reaction of 4-iodoaniline with thiosemicarbazide. The process can be summarized as follows:

    Diazotization: 4-Iodoaniline is first diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with thiosemicarbazide in an aqueous medium to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Iodophenyl)-3-thiosemicarbazide can undergo various chemical reactions, including:

    Oxidation: The thiosemicarbazide moiety can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group in the iodophenyl ring can be reduced to an amine.

    Substitution: The iodine atom can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Iodophenyl)-3-thiosemicarbazide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer or infectious diseases.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.

Mechanism of Action

The mechanism of action of 4-(4-Iodophenyl)-3-thiosemicarbazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiosemicarbazide moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenol: An aromatic compound with similar iodine substitution but lacking the thiosemicarbazide moiety.

    4-Iodobenzoic Acid: Contains an iodine-substituted phenyl ring but with a carboxylic acid group instead of thiosemicarbazide.

    4-Iodoaniline: The precursor in the synthesis of 4-(4-Iodophenyl)-3-thiosemicarbazide, featuring an amino group.

Uniqueness

This compound is unique due to the presence of both the iodophenyl and thiosemicarbazide groups, which confer distinct chemical reactivity and potential biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

1-amino-3-(4-iodophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN3S/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSJNFXUPWXVKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374768
Record name 4-(4-Iodophenyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41401-36-9
Record name 4-(4-Iodophenyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41401-36-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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